4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Description
4-Benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CO-) attached to a benzamide core, which is further substituted with a 4,6-difluoro-1,3-benzothiazol-2-yl moiety. This compound belongs to a class of molecules where structural variations in substituents significantly influence physicochemical properties and biological activity.
Properties
IUPAC Name |
4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2N2O2S/c22-15-10-16(23)18-17(11-15)28-21(24-18)25-20(27)14-8-6-13(7-9-14)19(26)12-4-2-1-3-5-12/h1-11H,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWGMCDWMIJXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4,6-difluoro-2-aminobenzothiazole with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of key biological pathways, such as those involved in cell division or metabolism .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structure features a benzoyl group at the 4-position of the benzamide core, distinguishing it from analogs with sulfonyl, alkylsulfonyl, or aliphatic acyl substituents. Key comparisons include:
¹ Hypothetical formula based on structural analysis.
² Calculated using atomic masses.
Key Observations :
- The benzoyl group in the target compound may enhance aromatic stacking interactions compared to aliphatic acyl or sulfonyl groups in analogs .
Hypothetical SAR Insights :
- Aromatic vs. Aliphatic Substituents : The benzoyl group’s planar structure may favor π-π interactions in enzyme binding pockets, unlike flexible aliphatic chains.
- Fluorine Effects: 4,6-Difluoro substitution on the benzothiazole could improve metabolic stability and membrane permeability compared to non-fluorinated analogs .
Analytical Differentiation Challenges
Benzamide derivatives with minor structural differences (e.g., sulfonyl vs. benzoyl, fluorine positions) pose challenges in forensic and analytical chemistry. notes that techniques like IR spectroscopy and ¹H/¹³C-NMR are essential to differentiate substituents, as seen in distinguishing hydrazinecarbothioamides from triazole-thiones .
Biological Activity
4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound exhibits significant biological activity, particularly in anticancer and antimicrobial applications. Its unique structural features, including the difluorobenzothiazole moiety and benzoyl group, enhance its potential as a therapeutic agent.
Chemical Structure and Synthesis
The compound is synthesized through the condensation of 4,6-difluoro-2-aminobenzothiazole with benzoyl chloride under basic conditions. The reaction typically employs triethylamine or pyridine as a base to facilitate the formation of the amide bond. The synthesis can be summarized as follows:
- Reactants : 4,6-difluoro-2-aminobenzothiazole and benzoyl chloride.
- Conditions : Basic medium (triethylamine or pyridine), room temperature or slightly elevated temperatures.
- Product : this compound.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity by inhibiting specific enzymes involved in cancer cell signaling pathways, particularly tyrosine kinases. This inhibition can prevent the proliferation of cancer cells, making it a candidate for further development as an anticancer agent .
Mechanism of Action :
The compound interacts with target proteins involved in cancer progression by binding to their active sites. This binding blocks enzymatic activity crucial for cell division and survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against various bacterial strains. It is particularly effective against Staphylococcus aureus, inhibiting its biofilm formation at low concentrations .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide | Benzothiazole with fluorine substitution | Anticancer activity | Unique binding profile due to hydrazide group |
| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide | Similar benzothiazole structure | Moderate antibacterial activity | Enhanced solubility due to additional fluorine |
| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | Contains oxazole ring | Antimicrobial properties | Incorporation of oxazole enhances biological spectrum |
This table highlights how the unique substitution pattern and enhanced lipophilicity from trifluoromethyl groups improve the efficacy of this compound compared to other derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzothiazole derivatives:
- Anticancer Studies : In vitro studies have demonstrated that compounds similar to this compound inhibit cancer cell proliferation by targeting tyrosine kinases involved in signaling pathways .
- Antimicrobial Efficacy : Research has shown that derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus, with some compounds effectively disrupting biofilm formation on medical devices .
Q & A
Q. How can researchers design robust SAR studies comparing this compound to its analogs?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with varying substituents (e.g., -OCH3 vs. -CF3) on the benzoyl ring .
- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using regression models .
- Cross-target profiling : Test analogs against related enzymes (e.g., HDACs vs. PARPs) to identify selectivity drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
